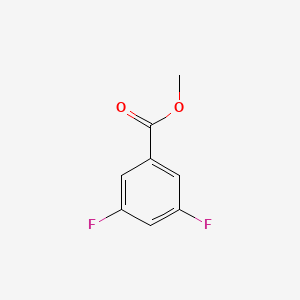

Methyl 3,5-difluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEJPGWPXIIQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379539 | |

| Record name | Methyl 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-55-4 | |

| Record name | Methyl 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3,5-difluorobenzoate chemical properties

An In-Depth Technical Guide to Methyl 3,5-Difluorobenzoate for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality behind its properties and applications, offering field-proven insights into its synthesis, characterization, and strategic utilization. The strategic placement of two fluorine atoms on the aromatic ring imparts unique electronic properties and metabolic stability to derivative compounds, making this reagent a subject of intense interest.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic ester. The electron-withdrawing nature of the two fluorine atoms at the meta positions significantly influences the reactivity of the aromatic ring and the ester functionality. This electronic effect is fundamental to its utility in synthesis, often modifying the regioselectivity of subsequent reactions and enhancing the biological activity of target molecules.

Table 1: Key Identifiers and Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 216393-55-4 | [1][2] |

| Molecular Formula | C₈H₆F₂O₂ | [1][3] |

| Molecular Weight | 172.13 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)F)F | [1] |

| InChI Key | JBEJPGWPXIIQBB-UHFFFAOYSA-N |[1][3] |

The physical properties of the compound are consistent with a small, relatively polar organic molecule, exhibiting a melting point just above standard room temperature.

Table 2: Physical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Appearance | White crystalline solid or clear, colorless liquid | [2][3] |

| Melting Point | 23-27 °C | [2] |

| Boiling Point | 187-189 °C | [2] |

| Density | 1.265 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4720-1.4760 |[2][3] |

Synthesis and Purification: A Validated Laboratory Protocol

The most direct and common method for synthesizing this compound is the Fischer esterification of 3,5-difluorobenzoic acid. This acid-catalyzed reaction is an equilibrium process; therefore, experimental conditions are chosen to drive the reaction towards the product side. Using methanol as both a reagent and a solvent ensures a large excess of the alcohol, effectively shifting the equilibrium according to Le Châtelier's principle.

Experimental Protocol: Fischer Esterification

This protocol describes a robust, self-validating method for laboratory-scale synthesis.

Materials:

-

3,5-Difluorobenzoic acid (1.0 eq)

-

Anhydrous Methanol (20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~3-5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluorobenzoic acid in anhydrous methanol.

-

Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise to the stirring solution. The addition is exothermic and should be performed with caution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude ester.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes). The organic layers contain the desired ester.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and the H₂SO₄ catalyst), water, and finally brine. The bicarbonate wash is critical; perform it until no more CO₂ evolution is observed. This step validates the removal of acidic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If required, the product can be further purified by vacuum distillation for a high-purity sample.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to Methyl 3,5-difluorobenzoate (CAS: 216393-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds indispensable tools for the development of novel therapeutics and advanced materials.[1] Among the vast arsenal of fluorinated building blocks, Methyl 3,5-difluorobenzoate stands out as a versatile and valuable intermediate. Its symmetrically substituted aromatic ring offers a unique electronic and steric profile, making it a sought-after precursor in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and handling, designed to equip researchers with the knowledge needed to effectively utilize this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a research setting. These data are critical for identity confirmation, purity assessment, and quality control.

Physical Properties

This compound is typically a white crystalline solid or a clear, colorless liquid, depending on the ambient temperature.[2][3] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 216393-55-4 | [2][3][4] |

| Molecular Formula | C₈H₆F₂O₂ | [2][3][4] |

| Molar Mass | 172.13 g/mol | [2][4] |

| Melting Point | 23-27 °C | [2] |

| Boiling Point | 187-189 °C | [2] |

| Density | 1.265 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4720-1.4760 | [3] |

Spectroscopic Characterization

While comprehensive, experimentally-derived spectral data for this compound is not widely available in public databases, the expected spectral features can be inferred from its structure and data from analogous compounds. Researchers should always acquire their own analytical data for confirmation.

¹H NMR Spectroscopy (Predicted):

-

~7.5-7.7 ppm (m, 2H): Aromatic protons ortho to the ester group.

-

~7.0-7.2 ppm (m, 1H): Aromatic proton para to the ester group.

-

~3.9 ppm (s, 3H): Methyl ester protons.

¹³C NMR Spectroscopy (Predicted):

-

~164-166 ppm (C): Carbonyl carbon of the ester.

-

~161-163 ppm (d, J ≈ 250 Hz, C-F): Aromatic carbons directly attached to fluorine.

-

~132-134 ppm (C): Aromatic carbon attached to the ester group.

-

~114-116 ppm (CH): Aromatic carbons ortho to the ester group.

-

~110-112 ppm (CH): Aromatic carbon para to the ester group.

-

~52-54 ppm (CH₃): Methyl ester carbon.

Infrared (IR) Spectroscopy:

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2950-2990 cm⁻¹: Aliphatic C-H stretching (methyl group).

-

~1720-1740 cm⁻¹ (strong): C=O stretching of the ester.

-

~1600, ~1450 cm⁻¹: Aromatic C=C stretching.

-

~1250-1300 cm⁻¹ (strong): C-O stretching of the ester.

-

~1100-1200 cm⁻¹ (strong): C-F stretching.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 172.03.

-

Key Fragments: Loss of the methoxy group (-OCH₃) leading to a peak at m/z = 141; loss of the carbomethoxy group (-COOCH₃) leading to a peak at m/z = 113.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 3,5-difluorobenzoic acid. This acid-catalyzed reaction is a robust and well-established procedure in organic synthesis.

Reaction Workflow: Fischer Esterification

Caption: Fischer esterification workflow for this compound synthesis.

Detailed Experimental Protocol

Materials:

-

3,5-Difluorobenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

To a solution of 3,5-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (can be used as the solvent, ~10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until CO₂ evolution ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Key Applications in Synthesis

This compound serves as a pivotal intermediate in the synthesis of a range of commercially and scientifically important molecules.

Agrochemicals: Molting Hormone Insecticides

One of the primary applications of this compound is in the synthesis of molting hormone insecticides, such as those based on hydrazide and methylohydrazide structures.[2] The 3,5-difluorophenyl moiety is a key pharmacophore in certain classes of insecticides. The ester group of this compound can be readily converted to a hydrazide, which then serves as a scaffold for further elaboration.

Caption: Synthetic pathway from this compound to insecticides.

Polymer Science: Polyurethane and Flame Retardants

This compound is also utilized in polymer chemistry. It can act as a modifier to improve the hardening speed of polyurethanes, thereby shortening the demolding time in manufacturing processes.[2] Furthermore, its fluorine content makes it a valuable precursor for the synthesis of flame retardants.[2] The incorporation of fluorine into polymer backbones is a known strategy to enhance thermal stability and reduce flammability.

Analytical Methods for Quality Control

Ensuring the purity of this compound is crucial for its successful application in multi-step syntheses. Gas Chromatography (GC) is a common and effective method for assessing its purity.

Illustrative GC-MS Protocol

-

Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

MS Detector: Electron Ionization (EI) mode at 70 eV.

-

Scan Range: 40-300 m/z.

This method should provide a sharp peak for this compound, and the corresponding mass spectrum can be used to confirm its identity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is classified as harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a strategically important building block whose utility spans across agrochemicals, polymer science, and potentially pharmaceutical synthesis. Its synthesis via Fischer esterification is straightforward, and its characterization can be readily achieved using standard analytical techniques. For researchers and drug development professionals, a solid understanding of the properties and reactivity of this compound is key to leveraging the "fluorine advantage" in the design and synthesis of next-generation molecules.

References

A Technical Guide to the Physicochemical Properties of Methyl 3,5-difluorobenzoate

Introduction: Methyl 3,5-difluorobenzoate (CAS No. 216393-55-4) is a fluorinated aromatic ester of significant interest to the scientific community, particularly those in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] The strategic placement of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating complex molecular architectures.[3][4] Its applications range from an intermediate in the synthesis of advanced insecticides to a component in polyurethane production.[1] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their characterization, and essential safety information for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data points are critical for designing synthetic routes, predicting reaction kinetics, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 216393-55-4 | [1][2][5] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][5] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| Appearance | White crystalline solid or clear, colorless liquid | [1][5] |

| Melting Point | 23-27 °C | [1][6] |

| Boiling Point | 187-189 °C (at 760 mmHg) | [1] |

| Density | 1.265 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4720 - 1.4760 | [1][5] |

| Flash Point | 170 °C | [1] |

| IUPAC Name | This compound | [2][5] |

| InChI Key | JBEJPGWPXIIQBB-UHFFFAOYSA-N | [2][5] |

Field Insight: The reported melting point of 23-27 °C is very close to standard ambient temperature.[1][6] Consequently, the compound may exist as either a low-melting solid or a liquid, depending on the laboratory environment. It is crucial for researchers to verify the physical state of the material upon receipt and before use, as this will affect handling procedures, particularly weighing and transfer.

Structural and Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount. Spectroscopic methods are the primary tools for this validation.

Caption: Molecular structure of this compound.

Expected Spectroscopic Signatures:

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum should exhibit two main regions. A singlet around 3.9 ppm corresponding to the three methyl (–OCH₃) protons. The aromatic region will be more complex due to fluorine coupling; one would expect a triplet for the proton at the C4 position (between the two fluorines) and a doublet of doublets (or a multiplet) for the protons at the C2 and C6 positions.

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The carbons bonded to fluorine (C3 and C5) will appear as doublets due to one-bond C-F coupling, and other aromatic carbons will show smaller couplings.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O (ester carbonyl) stretch, typically around 1720-1740 cm⁻¹. Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region. C-O stretching and aromatic C-H and C=C vibrations will also be visible.

-

Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) should be observed at an m/z of approximately 172.03, corresponding to the monoisotopic mass.[2] Common fragmentation patterns would include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).

Experimental Protocols for Property Determination

The following section outlines standardized, self-validating protocols for determining the key physicochemical properties of this compound.

Caption: Workflow for Physicochemical Characterization.

Protocol 3.1: Melting Point Determination

-

Rationale: To accurately determine the solid-to-liquid phase transition temperature range, which is a key indicator of purity. A broad melting range often suggests impurities.

-

Methodology:

-

Place a small, dry amount of solid this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample by tapping the tube gently.

-

Place the capillary tube into a calibrated digital melting point apparatus.

-

Set the apparatus to ramp the temperature at a rate of 1-2 °C per minute near the expected melting point (23-27 °C).

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Protocol 3.2: Spectroscopic Analysis Sample Preparation

-

Rationale: Proper sample preparation is critical for acquiring high-quality, reproducible spectroscopic data for structural verification.

-

Methodology:

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. The use of a deuterated solvent is essential to avoid overwhelming the analyte signals in the ¹H NMR spectrum.

-

IR Spectroscopy: If the sample is liquid, place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If solid, grind a small amount with dry KBr powder and press into a thin pellet. This ensures the infrared beam can pass through the sample.

-

Mass Spectrometry: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile. This solution can be directly infused or injected into the mass spectrometer. Volatility is key for ionization and transfer into the mass analyzer.

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical intermediate.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as Harmful if swallowed (H302).[2] Some suppliers also indicate it may cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Applications in Research and Development

The utility of this compound stems from the unique properties imparted by its fluorine substituents.

-

Agrochemicals and Materials: It serves as a key intermediate in the synthesis of certain molting hormone insecticides.[1] It has also been used to accelerate the hardening of polyurethane, thereby shortening demolding times in industrial processes.[1]

-

Drug Discovery and Medicinal Chemistry: Fluorine-containing molecules are of immense interest in drug development. The incorporation of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[3][4] As a readily available difluorinated aromatic scaffold, this compound is an attractive starting material for synthesizing novel therapeutic agents, allowing chemists to explore chemical space and optimize lead compounds.[11]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H6F2O2 | CID 2775360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. METHYL 3,4-DIFLUOROBENZOATE | 369-25-5 [chemicalbook.com]

- 7. fishersci.es [fishersci.es]

- 8. synquestlabs.com [synquestlabs.com]

- 9. aksci.com [aksci.com]

- 10. METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

Methyl 3,5-difluorobenzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3,5-difluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound with increasing significance as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its utility in drug design is noteworthy, where the incorporation of fluorine atoms can enhance metabolic stability and binding affinity.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, predicted solubility in a range of common organic solvents, and a detailed experimental protocol for solubility determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting its solubility. This compound is a white crystalline solid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1][5] |

| Molar Mass | 172.13 g/mol | [1][5] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 23-27 °C | [1] |

| Boiling Point | 187-189 °C | [1] |

| Density | 1.265 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4740 | [1] |

| LogP (Predicted) | 2.4 | [5] |

The presence of two electronegative fluorine atoms and a methyl ester group significantly influences the molecule's polarity and its potential for intermolecular interactions. The predicted LogP value of 2.4 suggests a moderate lipophilic character.[5]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play for this compound are:

-

Dipole-Dipole Interactions: The carbon-fluorine and carbonyl bonds are highly polarized, creating a significant molecular dipole moment. Solvents with a high dielectric constant and dipole moment will effectively solvate the molecule through dipole-dipole interactions.

-

London Dispersion Forces: These are present in all molecules and will be a factor in the solubility in nonpolar solvents.

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atoms of the ester group and the fluorine atoms can act as weak hydrogen bond acceptors. Protic solvents capable of hydrogen bond donation can interact with the solute through this mechanism.

The interplay of these forces determines the overall solubility. Thermodynamic models such as UNIFAC and NRTL-SAC can be employed for a more quantitative prediction of solubility, though they require specific interaction parameters that may not always be available.[6][7]

Predicted Solubility of this compound in Common Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties of this compound, a qualitative prediction of its solubility in a range of common organic solvents is presented below. It is anticipated to exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in highly nonpolar or highly polar protic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | Mismatch in polarity. Dominated by weak dispersion forces. |

| Toluene | Nonpolar (Aromatic) | Moderate | Aromatic ring interactions (π-π stacking) may enhance solubility. |

| Dichloromethane | Polar Aprotic | High | Similar polarity and ability to engage in dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the polar solute. |

| Ethyl Acetate | Polar Aprotic | High | Structurally similar ester functionality, leading to favorable interactions. |

| Methanol | Polar Protic | Moderate | Can act as a hydrogen bond donor to the ester and fluorine atoms. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, with a slight increase in nonpolar character. |

| Water | Polar Protic | Very Low | The hydrophobic aromatic ring and lack of strong hydrogen bond donation limit aqueous solubility. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a solid in an organic solvent.[8][9]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling and Dilution:

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

Accurately dilute a known volume of the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for quantification.

-

-

Calculation:

-

Calculate the solubility (S) in g/L or mol/L using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample (from the analytical method)

-

DF = Dilution factor

-

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally if the process is to be carried out at various temperatures.

-

Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is the most critical factor.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While specific experimental data for the solubility of this compound in a wide range of organic solvents is not extensively published, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for reliable predictions. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust method for its determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

- 1. This compound [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H6F2O2 | CID 2775360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3,5-difluorobenzoate

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical intermediates is fundamental to the successful design and execution of synthetic routes and the assurance of product purity. Methyl 3,5-difluorobenzoate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth exploration of the melting and boiling points of this compound, detailing not only the accepted values but also the rigorous experimental methodologies for their determination. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure both technical accuracy and field-proven insights.

Physicochemical Profile of this compound

This compound is a white crystalline solid at room temperature, though its relatively low melting point means it may also be encountered as a liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1] |

| Melting Point | 23-27 °C (lit.) | |

| Boiling Point | 187-189 °C (lit.) | |

| Density | 1.265 g/mL at 25 °C (lit.) | |

| CAS Number | 216393-55-4 | [2][3][4] |

The observed range in the melting point of this compound (23-27 °C) is indicative of the influence of impurities. A pure, crystalline solid typically exhibits a sharp melting point with a narrow range of 0.5-1.0 °C. A broader melting point range, as is often cited for this compound, suggests the presence of impurities which disrupt the crystal lattice, leading to a depression and broadening of the melting point.

The synthesis of this compound, typically through the esterification of 3,5-difluorobenzoic acid with methanol, can introduce impurities such as unreacted starting materials or by-products. For instance, a common synthesis route for a similar compound, ethyl 4-amino-3,5-difluorobenzoate, involves the reaction of 4-amino-3,5-difluorobenzoic acid with ethanol in the presence of sulfuric acid.[5] A similar process for this compound would likely involve 3,5-difluorobenzoic acid and methanol. Potential impurities could therefore include residual 3,5-difluorobenzoic acid or side-products from the reaction. Rigorous purification, for example, through recrystallization or distillation, is crucial to obtaining a sample with a sharp melting point.

Experimental Determination of Melting Point

The accurate determination of a melting point is a cornerstone of compound characterization and purity assessment. Two common and reliable methods are the use of a Fisher-Johns apparatus and a Thiele tube.

Fisher-Johns Melting Point Apparatus Protocol

The Fisher-Johns apparatus provides a simple and rapid method for melting point determination.[6][7]

Methodology:

-

Sample Preparation: Place a small quantity of crystalline this compound onto a clean, circular glass coverslip. Place a second coverslip on top to create a thin, uniform sample layer.[6]

-

Apparatus Setup: Place the coverslip sandwich onto the heating block of the Fisher-Johns apparatus.[6] Position the magnifying lens for clear observation of the sample.

-

Heating:

-

For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.[6]

-

For a more precise measurement, cool the heating block to at least 20 °C below the approximate melting point.[6]

-

Heat the sample at a controlled rate of approximately 2 °C per minute as the temperature approaches the expected melting point.[8] This slow heating rate ensures thermal equilibrium between the heating block, thermometer, and the sample.[6]

-

-

Observation and Recording:

Figure 1: Workflow for Fisher-Johns melting point determination.

Thiele Tube Melting Point Determination Protocol

The Thiele tube method offers a classic and effective means of determining melting points, relying on convection currents in a heated oil bath to ensure uniform temperature distribution.[1][9]

Methodology:

-

Sample Preparation: Introduce a small amount of finely powdered this compound into a capillary tube, ensuring it is sealed at one end. A packed column of 2-3 mm in height is sufficient.

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing. The sample should be level with the thermometer bulb.[1][9]

-

Clamp the Thiele tube securely to a retort stand.

-

Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the sidearm.[1]

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band remains above the oil level to prevent it from softening and breaking.

-

-

Heating: Gently heat the sidearm of the Thiele tube with a microburner or Bunsen burner, using a small flame.[1] The convection currents will circulate the heated oil, providing a uniform temperature.

-

Observation and Recording:

-

Observe the sample closely through the oil bath.

-

Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid.[9]

-

Figure 2: Procedure for Thiele tube melting point determination.

Experimental Determination of Boiling Point

Given the relatively high boiling point of this compound (187-189 °C), both atmospheric and reduced pressure methods for its determination are relevant.

Micro-Boiling Point Determination at Atmospheric Pressure

For small sample quantities, a micro-boiling point determination is a practical and accurate method.

Methodology:

-

Apparatus Setup:

-

Place approximately 0.5 mL of this compound into a small test tube.

-

Add a boiling chip or a small piece of a sealed capillary tube (open end down) to ensure smooth boiling.

-

Attach the test tube to a thermometer.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker of heating oil).

-

-

Heating:

-

Heat the bath gradually.

-

Observe the sample for the formation of a rapid and continuous stream of bubbles from the boiling chip or inverted capillary.[10]

-

-

Observation and Recording:

-

When a steady stream of bubbles is observed, the temperature is at or slightly above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the inverted capillary tube.[1][10]

-

Boiling Point Determination Under Reduced Pressure

Determining the boiling point at reduced pressure is often desirable for high-boiling compounds to prevent potential decomposition. The relationship between pressure and boiling point can be estimated using a pressure nomograph.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are securely sealed. The setup is similar to a standard micro-boiling point determination but connected to a vacuum source with a manometer to measure the pressure.

-

Procedure:

-

Introduce the sample into the distillation flask along with a boiling chip or a magnetic stirrer.

-

Gradually reduce the pressure to the desired level.

-

Begin heating the sample.

-

Record the temperature at which the liquid boils and the corresponding pressure.

-

-

Pressure Nomograph Correction: A pressure nomograph can be used to correct the observed boiling point at a reduced pressure to the expected boiling point at standard atmospheric pressure (760 mmHg). To use the nomograph, align a straight edge with the observed boiling point on the right-hand scale and the pressure on the central scale. The predicted normal boiling point is read from the left-hand scale.

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling to minimize risk.

Hazards:

-

Harmful if swallowed. [3]

-

May cause skin and serious eye irritation.[3]

-

May cause respiratory irritation.[11]

Precautions for Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[11][13]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15]

-

Keep away from strong oxidizing agents and strong bases.[16]

Disposal:

-

Dispose of waste material in accordance with local, regional, and national regulations.[14][17]

-

This should be done through a licensed professional waste disposal service.[18]

Conclusion

The melting and boiling points of this compound are critical physicochemical parameters for its use in research and development. An understanding of the principles behind their determination, coupled with meticulous experimental technique, is essential for obtaining reliable and reproducible data. The methodologies outlined in this guide provide a robust framework for the characterization of this important chemical intermediate, ensuring the integrity and quality of subsequent synthetic applications.

References

- 1. timstar.co.uk [timstar.co.uk]

- 2. L17171.14 [thermofisher.com]

- 3. This compound | C8H6F2O2 | CID 2775360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fisher-Johns Melting Point Apparatus [orgchemboulder.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. scribd.com [scribd.com]

- 9. Thiele tube - Wikipedia [en.wikipedia.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.es [fishersci.es]

- 13. aksci.com [aksci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

Spectroscopic Profile of Methyl 3,5-difluorobenzoate: A Comprehensive Technical Guide

Introduction

Methyl 3,5-difluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of two fluorine atoms on the benzene ring profoundly influences its electronic properties, reactivity, and potential biological activity. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the protocols and interpretations herein are grounded in fundamental spectroscopic principles and data from closely related structural analogs.

Disclaimer: Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this compound at the time of this publication, the spectral data presented herein are predicted based on established spectroscopic principles and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple, exhibiting signals for the aromatic protons and the methyl ester protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.55 | t | ~2.0 (⁴JHF) | H-2, H-6 |

| ~7.15 | tt | ~8.5 (³JHF), ~2.0 (⁴JHH) | H-4 |

| ~3.90 | s | - | -OCH₃ |

Interpretation:

The two equivalent aromatic protons at positions 2 and 6 (H-2, H-6) are expected to appear as a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5 (a "pseudo" triplet arising from equal coupling to two nuclei). The proton at position 4 (H-4) is predicted to be a triplet of triplets, coupling to the two equivalent fluorine atoms and the two equivalent ortho protons (H-2, H-6). The methyl protons of the ester group will appear as a sharp singlet as there are no adjacent protons to couple with.

Caption: Predicted ¹H NMR Splitting Patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon signals will be split by the neighboring fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~164.5 | t | ~3.0 (³JCF) | C=O |

| ~162.5 | dd | ~250 (¹JCF), ~15 (³JCF) | C-3, C-5 |

| ~134.0 | t | ~10 (²JCF) | C-1 |

| ~115.0 | t | ~25 (²JCF) | C-2, C-6 |

| ~110.0 | t | ~22 (⁴JCF) | C-4 |

| ~52.5 | s | - | -OCH₃ |

Interpretation:

The carbonyl carbon is expected to be a triplet due to coupling with the two meta fluorine atoms. The carbons directly bonded to fluorine (C-3, C-5) will exhibit a large one-bond C-F coupling and a smaller three-bond coupling to the other fluorine, appearing as a doublet of doublets. The ipso-carbon (C-1) and the carbons at positions 2 and 6 will show smaller couplings to the fluorine atoms, appearing as triplets. The carbon at position 4 will also appear as a triplet due to four-bond coupling with the fluorine atoms. The methyl carbon will be a singlet.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this case, it will show a single resonance for the two equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -110 | t | ~8.5 (³JFH) | F-3, F-5 |

Interpretation:

The two equivalent fluorine atoms at positions 3 and 5 are expected to appear as a triplet due to coupling with the adjacent proton at position 4 (H-4). The chemical shift is predicted to be in the typical range for aromatic fluorine atoms.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Methyl C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1620, ~1450 | Medium to Strong | Aromatic C=C Stretch |

| ~1300 | Strong | C-O Stretch (Ester) |

| ~1150 | Strong | C-F Stretch |

Interpretation:

The IR spectrum will be dominated by a strong carbonyl absorption around 1730 cm⁻¹, characteristic of the ester functional group. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the methyl C-H stretch will appear just below 3000 cm⁻¹. The presence of the fluorine substituents will give rise to strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1620 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 172.13 g/mol ), electron ionization (EI) is a common technique.

Table 5: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 141 | [M - OCH₃]⁺ |

| 113 | [M - COOCH₃]⁺ |

| 85 | [C₆H₂F]⁺ |

Interpretation:

The molecular ion peak is expected at m/z 172. A prominent fragment at m/z 141 corresponds to the loss of the methoxy radical (-•OCH₃). Another significant fragment at m/z 113 would result from the loss of the entire methoxycarbonyl radical (-•COOCH₃). Further fragmentation of the aromatic ring could also be observed.

Caption: Predicted MS Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, 30° pulse angle, 2-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, 45° pulse angle, 2-second relaxation delay.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-dimensional fluorine spectrum.

-

Typical parameters: 64-128 scans, 45° pulse angle, 2-second relaxation delay.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in all spectra.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Acquire the spectrum of the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with their interpretations and acquisition protocols, serve as a valuable resource for researchers and scientists working with this compound. The logical coherence between the predicted data from these orthogonal techniques provides a high degree of confidence in the proposed structural assignments. As experimental data becomes more widely available, this guide can be further refined and validated.

References

Methyl 3,5-difluorobenzoate molecular structure and geometry

An In-Depth Technical Guide to the Molecular Structure and Geometry of Methyl 3,5-Difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms onto the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[1][2] This guide provides a comprehensive analysis of the molecular structure and geometry of this compound, grounded in experimental data from its parent carboxylic acid and supplemented by established chemical principles. It further details a robust protocol for its synthesis and purification via Fischer-Speier esterification and outlines its key spectroscopic characteristics for accurate identification and quality control.

Introduction: The Significance of Fluorination in Molecular Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—impart profound changes to a molecule's physicochemical and pharmacological profile. In the context of this compound, the two fluorine atoms positioned meta to the ester group exert a strong inductive electron-withdrawing effect, which modulates the reactivity of the aromatic ring and the properties of the ester functional group. This substitution pattern is crucial for enhancing metabolic stability by blocking sites susceptible to oxidative metabolism and for fine-tuning binding interactions with biological targets.[2] Consequently, the 3,5-difluorobenzoyl moiety is a recurring motif in a range of biologically active compounds.[3]

Molecular Structure and Geometry

The molecular structure of this compound consists of a central benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a methyl ester group at the 1 position.

Caption: 2D Chemical Structure of this compound.

Core Aromatic Ring Geometry: Insights from 3,5-Difluorobenzoic Acid

While a crystal structure for this compound is not publicly available, the crystal structure of its parent compound, 3,5-difluorobenzoic acid, provides experimentally determined geometric parameters for the core 3,5-difluorophenyl moiety.[4][5] X-ray diffraction studies reveal that the aromatic ring is nearly planar, with minor distortions induced by the substituents. The presence of two highly electronegative fluorine atoms influences the bond lengths and angles of the benzene ring.

Table 1: Key Geometric Parameters of the 3,5-Difluorophenyl Moiety (from 3,5-Difluorobenzoic Acid Crystal Structure) [5]

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C-C (aromatic, avg.) | ~1.38 Å |

| C-F (avg.) | ~1.35 Å | |

| C-C(arboxylic) | ~1.49 Å | |

| Bond Angles | C-C-C (internal ring) | ~120° (with slight variations) |

| F-C-C | ~118-120° |

The C-F bond lengths are typical for aryl fluorides. The C-C bond lengths within the aromatic ring show minimal deviation from the standard value for benzene, indicating that the aromatic character is well-maintained. The internal bond angles of the ring are slightly distorted from the ideal 120° of a perfect hexagon, a common effect of substitution.[5]

Ester Group Conformation and Planarity

The geometry of the methyl ester group relative to the aromatic ring is a critical determinant of the molecule's overall shape and electronic properties. For benzoate esters, there is a delicate balance between two main conformations: a planar conformation where the ester group is coplanar with the aromatic ring, maximizing π-conjugation, and a non-planar conformation, which can relieve steric strain.

In this compound, the fluorine atoms are in the meta positions and thus do not exert significant steric hindrance on the ester group. Therefore, the molecule is expected to adopt a largely planar conformation to maximize resonance stabilization between the carbonyl group and the aromatic π-system. The key dihedral angle to consider is C2-C1-C(O)-O, which is predicted to be close to 0° or 180°.

Synthesis and Purification

This compound is most commonly and efficiently synthesized via the Fischer-Speier esterification of 3,5-difluorobenzoic acid with methanol, using a strong acid catalyst.[6] This method is reliable, scalable, and utilizes readily available starting materials.

Caption: Fischer-Speier Esterification Workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

-

3,5-Difluorobenzoic acid (1.0 eq)[7]

-

Anhydrous Methanol (serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorobenzoic acid. Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid to the mixture.[8]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.[9]

-

Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volume of the aqueous layer).[10]

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining inorganic salts.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel if non-volatile impurities are present.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The two protons at the C2 and C6 positions are chemically equivalent, as is the single proton at the C4 position. This will result in two distinct signals in the aromatic region (δ 7.0-8.0 ppm). The C4 proton will appear as a triplet of triplets (tt) due to coupling with the two equivalent fluorine atoms and the two equivalent C2/C6 protons. The C2/C6 protons will appear as a doublet of doublets (dd).

-

Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.[11]

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Due to C-F coupling, the signals for the fluorinated carbons will appear as doublets or triplets.

-

Carbonyl Carbon: A singlet in the δ 164-167 ppm range.

-

Aromatic Carbons:

-

C1 (ipso-carbon attached to ester): A singlet or a triplet with a small coupling constant.

-

C3/C5 (attached to Fluorine): A doublet with a large ¹JCF coupling constant (~240-250 Hz).

-

C2/C6: A doublet or triplet due to ²JCF coupling.

-

C4: A triplet due to ²JCF coupling.

-

-

Methyl Carbon: A singlet around δ 52-53 ppm.[11]

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | ~7.3-7.5 | dd | - |

| ~7.0-7.2 | tt | - | |

| ~3.9 | s | - | |

| ¹³C NMR | ~165 | s | - |

| ~163 | d | ¹JCF ≈ 250 | |

| ~133 | t | ³JCF ≈ 10 | |

| ~115 | d | ²JCF ≈ 25 | |

| ~110 | t | ²JCF ≈ 21 | |

| ~53 | s | - |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | C-H (aromatic) stretch | Medium-Weak |

| ~2960-2850 | C-H (methyl) stretch | Medium-Weak |

| ~1730-1715 | C=O (ester) stretch | Strong |

| ~1600, ~1450 | C=C (aromatic) stretch | Medium |

| ~1300-1100 | C-F stretch | Strong |

| ~1250-1000 | C-O (ester) stretch | Strong |

The most prominent peaks will be the strong carbonyl stretch of the ester and the strong C-F stretching vibrations.[12]

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound is expected to show a clear molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 141 (the 3,5-difluorobenzoyl cation), followed by the loss of carbon monoxide (-CO, m/z = 28) to yield a fragment at m/z = 113 (the 3,5-difluorophenyl cation).[13]

Applications in Drug Development and Materials Science

This compound serves as a key intermediate in the synthesis of a wide array of complex molecules.[7]

-

Pharmaceuticals: The 3,5-difluorophenyl group is incorporated into drug candidates to enhance metabolic stability and binding affinity. It is a building block for inhibitors of various enzymes and receptors.[1]

-

Agrochemicals: It is used in the production of advanced herbicides and pesticides, where the fluorine atoms contribute to increased efficacy.[7]

-

Materials Science: The compound is utilized in the synthesis of specialty polymers and liquid crystals, where the polar C-F bonds and the rigid aromatic structure impart desirable thermal and electronic properties.

Conclusion

This compound is a molecule of fundamental importance, deriving its utility from the strategic placement of two fluorine atoms on an aromatic ring. This guide has provided a detailed examination of its molecular structure and geometry, leveraging experimental data from its parent acid to inform the dimensions of its core structure. A robust and verifiable synthesis protocol has been outlined, alongside a comprehensive summary of its expected spectroscopic characteristics, providing researchers with the necessary tools for its preparation and characterization. The continued exploration of fluorinated compounds in science and technology ensures that this compound will remain a valuable and widely used chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic acid, 3-methyl-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Health and Safety of Methyl 3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-difluorobenzoate is a fluorinated aromatic ester with increasing relevance in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical compounds and advanced materials.[1] As its use in research and development expands, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact. This guide provides a comprehensive overview of the known health and safety information for this compound, compiled and synthesized to be a practical resource for the scientific community. It is important to note that while comprehensive, toxicological and environmental data for this specific compound are limited, and some information is extrapolated from structurally similar molecules.

Section 1: Chemical Identification and Physical Properties

A foundational aspect of chemical safety is the accurate identification and understanding of the substance's physical characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 216393-55-4 | [2] |

| Molecular Formula | C₈H₆F₂O₂ | [2] |

| Molecular Weight | 172.13 g/mol | [2] |

| Appearance | Colorless Liquid / White Crystalline Solid | [1][3] |

| Melting Point | 23-27 °C (lit.) | [1] |

| Boiling Point | 187-189 °C (lit.) | [1] |

| Density | 1.265 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.4740 (lit.) | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

GHS Pictogram:

Signal Word: Warning [2]

Hazard Statements:

-

H302: Harmful if swallowed. [2]

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided to guide safe handling and emergency response.[4][5]

-

Prevention: P264, P270, P280[2]

-

Response: P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[2][4]

-

Storage: P405[3]

Section 3: Toxicological Profile

-

Acute Oral Toxicity: Classified as Acute Toxicity 4 (H302), indicating that it is harmful if swallowed.[2] Specific LD50 data for this compound is not available. For a related compound, methyl benzoate, the oral LD50 in rats is reported as 1177 mg/kg.[7]

-

Acute Dermal Toxicity: Data not available.

-

Acute Inhalation Toxicity: Data not available.

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[2]

-

Respiratory or Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Data not available.

Given the lack of specific data, it is prudent to handle this compound with the assumption that it may have other, as yet uncharacterized, toxicological properties.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any vapors.[8]

-

Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[9]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield where splashing is a risk.[9][10]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines for breakthrough times.[3][10]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

-

Respiratory Protection: In situations where ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Caption: Recommended Personal Protective Equipment (PPE) selection workflow.

Section 5: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[7]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[3]

Caption: First aid response flowchart for different exposure routes.

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed. Based on the thermal decomposition of similar fluorinated aromatic compounds, these may include carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[9][12]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see Section 4.2).[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Containment and Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[3][13] For larger spills, dike the area to prevent spreading.

Section 7: Storage, Stability, and Disposal

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Chemical Stability: The product is stable under normal handling and storage conditions.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Disposal Considerations

-

Waste Disposal: This material should be disposed of as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[13] As a halogenated organic compound, specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) may apply.[4][14]

Section 8: Regulatory and Environmental Information

-

Occupational Exposure Limits: No specific occupational exposure limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), have been established for this compound.[15] In the absence of specific limits, exposure should be minimized to the lowest achievable level.

-

Environmental Fate: There is no specific data available on the environmental fate and ecotoxicity of this compound. The potential for bioaccumulation and biodegradation is unknown. Given its chemical structure, it should be handled in a manner that prevents its release into the environment.

Conclusion

This compound presents moderate health hazards, primarily being harmful if swallowed and causing skin and eye irritation. While significant data gaps exist in its toxicological and environmental profile, a cautious and informed approach to handling, based on the available information and prudent laboratory practices, can ensure its safe use in research and development. It is imperative for all personnel to be familiar with the information in this guide and the corresponding Safety Data Sheet (SDS) before working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H6F2O2 | CID 2775360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. epa.gov [epa.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. ftp.cdc.gov [ftp.cdc.gov]

- 8. uakron.edu [uakron.edu]

- 9. airgas.com [airgas.com]

- 10. sanei.or.jp [sanei.or.jp]

- 11. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 13. calpaclab.com [calpaclab.com]